molecular formula C14H18N6OS B1442562 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306738-34-0

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B1442562
CAS No.: 1306738-34-0
M. Wt: 318.4 g/mol
InChI Key: WRSYYHZTEFEHOF-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. With a backbone that includes a triazole ring, aniline and allyl groups, and thioacetohydrazide moiety, this compound garners attention for its versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide generally involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the 1,2,4-triazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the allyl group: This step can be achieved through alkylation reactions, where allyl halides react with the triazole derivative.

  • Anilinomethyl group formation: The aniline moiety is introduced via nucleophilic substitution reactions, often requiring mild heating and solvent conditions.

  • Thioacetohydrazide introduction: This final step typically involves the reaction of thioacetic acid hydrazide with the functionalized triazole intermediate, often carried out under reflux conditions.

Industrial Production Methods

While lab-scale syntheses focus on precise conditions and reagents, industrial production of this compound would emphasize cost-efficiency, scalability, and environmental considerations. Batch or continuous flow processes using readily available precursors and optimizing reaction conditions to maximize yield and purity would be prioritized.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically affecting the allyl or thioacetohydrazide groups, leading to corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert various parts of the molecule, such as reducing the triazole ring to more saturated derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl or anilinomethyl positions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: Halogenated compounds, anhydrous solvents, and catalysts like palladium or platinum for specific substitutions.

Major Products

The major products from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted analogs that may possess modified biological activities or chemical properties.

Scientific Research Applications

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has found applications across several scientific disciplines:

  • Chemistry: As a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its interaction with biological macromolecules.

  • Medicine: Explored for therapeutic uses, particularly in drug development for treating various diseases.

  • Industry: Used in materials science for developing new polymers and coatings with enhanced properties.

Mechanism of Action

The biological effects of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide are attributed to its ability to interact with various molecular targets:

  • Molecular Targets: Enzymes, DNA, and cell membranes, which are crucial in microbial growth and cancer cell proliferation.

  • Pathways Involved: Inhibition of enzyme activities, interference with DNA replication and transcription processes, and disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-allyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

  • 2-{[4-allyl-5-(pyridinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

  • 2-{[4-allyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Uniqueness

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide stands out due to its specific anilinomethyl group, which enhances its biological activity and specificity. Compared to similar compounds, it often shows higher potency in inhibiting microbial growth and anticancer properties, making it a compound of significant interest in various scientific research areas.

Properties

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSYYHZTEFEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114997
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-34-0
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 4
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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